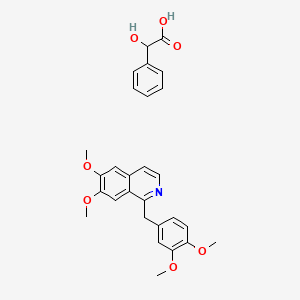
Papaverine phenylglycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Papaverine phenylglycolate is a derivative of papaverine, an opium alkaloid known for its antispasmodic properties. Papaverine itself is used primarily to treat visceral spasms and vasospasms, and it has applications in various medical treatments. This compound, like its parent compound, is of interest due to its potential pharmacological effects and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of papaverine phenylglycolate typically involves the esterification of papaverine with phenylglycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where papaverine and phenylglycolic acid are combined in the presence of an acid catalyst. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is isolated and purified using industrial-scale chromatography or crystallization methods.
化学反应分析
Types of Reactions
Papaverine phenylglycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The phenylglycolate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols and acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Papaverine phenylglycolate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a pharmacological agent.
Medicine: The compound is studied for its potential therapeutic effects, particularly in treating spasms and vasospasms.
Industry: It is used in the development of new drugs and as a reference compound in quality control processes.
作用机制
The mechanism of action of papaverine phenylglycolate is similar to that of papaverine. It acts as a smooth muscle relaxant by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the gastrointestinal tract and blood vessels. The compound may also interact with calcium channels, further contributing to its muscle relaxant effects.
相似化合物的比较
Papaverine phenylglycolate can be compared to other similar compounds, such as:
Papaverine: The parent compound, known for its antispasmodic properties.
Laudanosine: Another alkaloid with muscle relaxant effects, but with a different mechanism of action.
Noscapine: An opium alkaloid with antitussive properties, structurally related but pharmacologically distinct.
This compound is unique due to its specific ester linkage, which may confer different pharmacokinetic properties and therapeutic potential compared to its parent compound and other related alkaloids.
属性
CAS 编号 |
6591-59-9 |
|---|---|
分子式 |
C28H29NO7 |
分子量 |
491.5 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C20H21NO4.C8H8O3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;9-7(8(10)11)6-4-2-1-3-5-6/h5-8,10-12H,9H2,1-4H3;1-5,7,9H,(H,10,11) |
InChI 键 |
HEYSYJLNRMFKLR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=CC=C(C=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


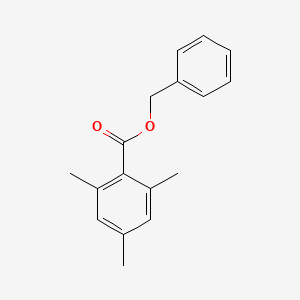
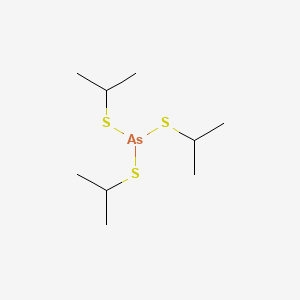
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
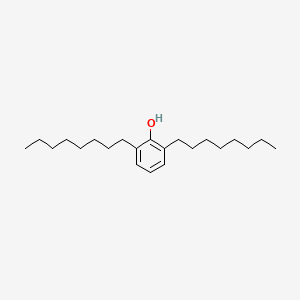
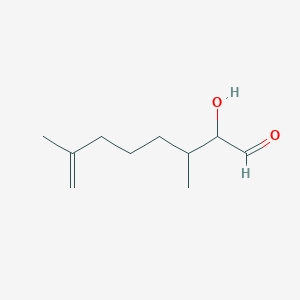


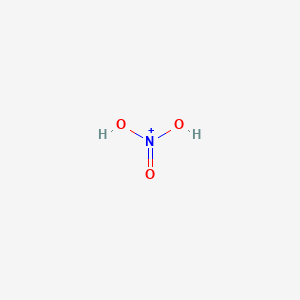
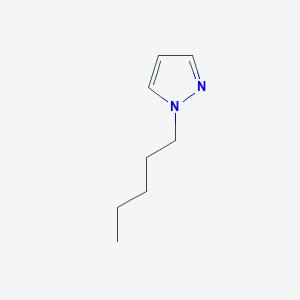
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)


